molecular formula C7H7N3OS B13685721 2-(5-Thiazolyl)imidazole-5-methanol

2-(5-Thiazolyl)imidazole-5-methanol

Cat. No.: B13685721
M. Wt: 181.22 g/mol
InChI Key: BHMKJMCLNBIGSD-UHFFFAOYSA-N
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Description

2-(5-Thiazolyl)imidazole-5-methanol is a heterocyclic compound that features both thiazole and imidazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Thiazolyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure efficient production. Techniques such as crystallization and chromatography are often employed for purification.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Thiazolyl)imidazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazole or imidazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole and imidazole rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-Thiazolyl)imidazole-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Thiazolyl)imidazole-5-methanol involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-(4-Thiazolyl)imidazole-4-methanol
  • 2-(5-Thiazolyl)imidazole-4-methanol
  • 2-(4-Thiazolyl)imidazole-5-methanol

Comparison: 2-(5-Thiazolyl)imidazole-5-methanol is unique due to the specific positioning of the thiazole and imidazole rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

[2-(1,3-thiazol-5-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C7H7N3OS/c11-3-5-1-9-7(10-5)6-2-8-4-12-6/h1-2,4,11H,3H2,(H,9,10)

InChI Key

BHMKJMCLNBIGSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C2=CN=CS2)CO

Origin of Product

United States

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